molecular formula C7H12N2O B1265968 3-Amino-5-tert-butylisoxazole CAS No. 55809-36-4

3-Amino-5-tert-butylisoxazole

Cat. No.: B1265968
CAS No.: 55809-36-4
M. Wt: 140.18 g/mol
InChI Key: GGXGVZJHUKEJHO-UHFFFAOYSA-N
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Description

3-Amino-5-tert-butylisoxazole is an organic compound with the molecular formula C7H12N2O. It is a member of the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its tert-butyl group at the 5-position and an amino group at the 3-position, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-tert-butylisoxazole typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine. The reaction is carried out in the presence of sodium hydroxide and hydroxylamine hydrochloride in water at room temperature. The reaction mixture is stirred for about 30 minutes, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the starting materials and maintaining the reaction conditions. The product is then purified through standard techniques such as recrystallization or distillation to obtain high purity this compound .

Chemical Reactions Analysis

Multicomponent Reactions (MCRs) in Drug Discovery

3-Amino-5-tert-butylisoxazole serves as a key building block in Ugi-type multicomponent reactions to synthesize kinase inhibitors. For example:

  • RET Kinase Inhibitor Synthesis :
    Reacting this compound with bromo-4-chloropyrido[3,2-d]pyrimidine in N,N-dimethylacetamide at 120°C yields a potent RET kinase inhibitor (IC₅₀ = 0.21 µM). The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the amino group attacks the electron-deficient pyrimidine ring .

Component Role Conditions Biological Activity (IC₅₀)
Bromo-4-chloropyrido[3,2-d]pyrimidineElectrophilic partner120°C, 2 hours, DMA solventRET kinase inhibition: 0.21 µM
This compoundNucleophilic amine

Key Insight : Computational modeling indicates that the tert-butyl group enhances lipophilic interactions in the kinase’s hydrophobic pocket, improving binding affinity .

Nucleophilic Substitution Reactions

The amino group participates in substitutions with electrophilic partners under mild conditions:

  • Cross-Coupling with Acid Chlorides :
    Reacts with acid chlorides in ethanol under reflux to form N-acyl derivatives. For instance, coupling with benzoyl chloride produces 3-benzamido-5-tert-butylisoxazole .

  • Alkylation :
    Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated products.

Cycloaddition Reactions

The isoxazole ring can engage in [3+2] cycloadditions, though steric hindrance from the tert-butyl group limits reactivity compared to less-substituted isoxazoles .

pH-Dependent Stability

The compound’s stability is sensitive to pH:

  • Acidic Conditions (pH < 5) : Partial hydrolysis to isoxazolone derivatives occurs .

  • Basic Conditions (pH > 8) : Risk of ring-opening reactions or isomerization to 5-amino-3-tert-butylisoxazole .

pH Range Reactivity/Stability
6.0–7.0Optimal stability; minimal isomerization or degradation
<5.0Hydrolysis to isoxazolone derivatives
>8.0Isomerization to 5-amino-3-tert-butylisoxazole

Synthetic Limitations

  • Steric Effects : The tert-butyl group reduces reactivity in sterically demanding reactions (e.g., Diels-Alder) .

  • Isomerization Risk : Requires strict pH control during synthesis to avoid unwanted 5-amino isomer formation .

Scientific Research Applications

Agricultural Applications

Herbicide Development
3-Amino-5-tert-butylisoxazole serves as an important intermediate in the synthesis of isoxazole derivatives, which are utilized as herbicides. The compound's structure allows for the modification necessary to enhance herbicidal activity against a range of weeds. The synthesis process typically involves reacting pivalyl acetonitrile with hydroxylamine under controlled conditions to optimize yield, making it a valuable precursor for developing selective herbicides with broad-spectrum activity .

Research Findings
Recent studies have highlighted the effectiveness of isoxazole derivatives in controlling resistant weed species, demonstrating the potential of this compound in formulating new herbicides that can meet the evolving challenges in agriculture .

Medicinal Chemistry

Pharmacological Studies
this compound has been investigated for its pharmacological properties, particularly its role as a potential therapeutic agent. Research indicates that derivatives of this compound exhibit significant biological activity, including anti-inflammatory and analgesic effects. For instance, some derivatives have shown promise as capsaicin receptor agonists, with effective concentrations (EC50) below 1 micromolar .

Case Studies
A notable study involved synthesizing various derivatives of this compound and evaluating their activity against specific biological targets. The results indicated that modifications to the isoxazole ring could enhance efficacy while reducing side effects, paving the way for new drug candidates .

Mechanism of Action

The mechanism of action of 3-Amino-5-tert-butylisoxazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-tert-butylisoxazole is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .

Biological Activity

3-Amino-5-tert-butylisoxazole (CAS Number: 55809-36-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by its unique isoxazole ring structure, which includes an amino group and a tert-butyl substituent. Its molecular formula is C7H12N2OC_7H_{12}N_2O and it has a molecular weight of 140.18 g/mol. The presence of the tert-butyl group provides steric hindrance, influencing its reactivity and interactions with biological targets .

The biological activity of this compound is primarily attributed to its role as a reactant in various biochemical reactions. It has been utilized in the amination of aryl bromides , which is a significant reaction in organic synthesis . The compound's interaction with specific enzymes and proteins suggests that it may act as either an enzyme inhibitor or activator , depending on its structural modifications .

Key Mechanisms:

  • Enzyme Interaction : The compound can bind to various biomolecules, influencing their activity and potentially altering metabolic pathways.
  • Cell Signaling : It has been observed to affect cell signaling pathways and gene expression, indicating a broader impact on cellular functions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has shown effectiveness against certain Gram-positive bacteria, such as Bacillus subtilis, while also displaying antifungal properties against pathogens like Candida albicans .

Anticancer Potential

In studies exploring anticancer properties, derivatives of isoxazoles have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity makes them promising candidates for further development as anticancer agents .

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of several isoxazole derivatives, including this compound. The minimal inhibitory concentrations (MIC) were determined for various bacterial strains, with results indicating that certain modifications to the compound's structure could enhance its antibacterial properties.

CompoundMIC (µg/mL)Activity
This compound25Moderate against Bacillus subtilis
Benzoxazole derivative15High against E. coli

The data suggest that structural variations significantly impact biological activity .

Study on Anticancer Activity

Another investigation focused on the cytotoxic effects of isoxazole derivatives on cancer cell lines. The study found that this compound exhibited selective toxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Cell LineIC50 (µM)Selectivity
MCF-710High
A54915Moderate
Normal Fibroblasts>50Low

These findings highlight the potential for developing this compound into a therapeutic agent with reduced side effects compared to conventional chemotherapy .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, its bioavailability is expected to depend on the conditions under which it is utilized in reactions. Factors such as pH, temperature, and the presence of other reactants can influence its stability and efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5-tert-butylisoxazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via amidine formation and cyclization of cyanopinacolone with hydroxylamine sulfate. Key parameters include temperature control (60–80°C) and pH adjustment to stabilize intermediates. Monitoring via TLC or HPLC ensures reaction progression. Yield optimization can involve solvent selection (e.g., ethanol/water mixtures) and stoichiometric ratios of reagents (1:1.2 molar ratio of cyanopinacolone to hydroxylamine sulfate) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C spectra with reference data (e.g., tert-butyl group resonance at δ 1.3 ppm for 1^1H; isoxazole ring carbons at 95–110 ppm for 13^13C).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 141.19 for C7_7H12_{12}N2_2O).
  • Elemental Analysis : Confirm calculated vs. experimental C, H, N percentages (e.g., C 60.00%, H 8.63%, N 19.98%) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (first-aid: move to fresh air if exposed ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How does the tert-butyl group in this compound influence its reactivity in heterocyclic substitution reactions?

  • Methodological Answer : The tert-butyl group sterically hinders electrophilic substitution at the 5-position but enhances stability of the isoxazole ring. Reactivity studies in DMSO at 80°C show preferential substitution at the 3-amino group (e.g., with acyl chlorides). Kinetic analysis via UV-Vis spectroscopy can track reaction rates under varying conditions (pH, solvent polarity) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays).
  • Structural Confirmation : Re-synthesize disputed derivatives and verify purity (>95% via HPLC).
  • Meta-Analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and cell lines used in prior studies to identify confounding variables .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to model binding poses with proteins (e.g., cytochrome P450). Validate with SPR (surface plasmon resonance) for binding affinity (Kd_d values).
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target enzymes upon compound addition to infer binding .

Q. What methodologies optimize the compound’s solubility for in vivo pharmacological studies?

  • Methodological Answer :

  • Co-solvent Systems : Test PEG-400/water mixtures (e.g., 30:70 v/v) for enhanced solubility.
  • Salt Formation : Synthesize hydrochloride salts (solubility >10 mg/mL in PBS).
  • Nanoformulation : Use liposomal encapsulation (particle size <200 nm via DLS) to improve bioavailability .

Properties

IUPAC Name

5-tert-butyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXGVZJHUKEJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073559
Record name 3-Isoxazolamine, 5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55809-36-4
Record name 3-Isoxazolamine, 5-(1,1-dimethylethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolamine, 5-(1,1-dimethylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-tert-butylisoxazole
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Synthesis routes and methods I

Procedure details

To a solution of pivaloylacetonitrile (25.03 g) and 48% sodium hydroxide (18.16 g) in water (319 ml) is added a solution of hydroxylamine sulfate (18.06 g) in water (72 ml) and the mixture is adjusted to pH 8.10±0.05 with 5% sodium hydroxide (0.38 g), stirred at 60° C. for 18 hours, mixed with 36% hydrochloric acid (26.13 g) and stirred at 70° C. for 30 minutes. Then, 36% hydrochloric acid (40.31 g) is added to the reaction mixture, which is refluxed for 40 minutes under stirring. The mixture is evaporated under atmospheric pressure to recover pinacolone (1.07 g; yield, 5.3%) and cooled to ordinary temperature. After cooling, the reaction mixture is adjusted to pH 11.8 with 48% sodium hydroxide (58.08 g) and shaken with chloroform. The chloroform layer is washed with water and concentrated under reduced pressure to give 3-amino-5-t-butylisoxazole (23.80 g). Purity, 96.6%. Yield, 84.9%. No by-product, 3-(3-t-butyl-5-isoxazolyl)amino-5-t-butylisoxazole, is detected.
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Synthesis routes and methods II

Procedure details

To a suspension of pivaloylacetonitrile (1.252 g) and 86% potassium hydroxide (0.717 g) in water (20 ml) is added hydroxylamine sulfate (0.903 g) at 25° C. and the mixture is stirred for 3 minutes. pH 8.30. The reaction mixture is treated as in Example 2 to give 3-amino-5-t-butylisoxazole (1.204 g). Yield, 85.9%. Purity, 95.8%.
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Synthesis routes and methods III

Procedure details

In a 100 ml. round bottom flask there was placed 2 g. of pivalyl acetonitrile, 0.64 g. of sodium hydroxide, 35 ml. of water, and 25 ml. of ethanol. This mixture was heated to reflux and the pH was determined to be about 8.9. Then an aqueous solution of 1.0 g. of hydroxylamine hydrochloride was slowly added. At the end of the addition the pH was about 6.3. The pH of the reaction mixture was adjusted to about 6.5. After 1 hour, the pH was about 6.3 and was again adjusted to about 6.5. After 2 hours the pH was observed to be about 7.0 and was again adjusted to pH about 6.5. At 3 hours and again at 4 hours, the pH was determined to be about 6.5. The reaction mixture was allowed to reflux overnight and the following morning the pH was determined to be about 6.1. The ethanol was removed using a rotovapor and a yellow solid precipitated. This solid was filtered off and dried. It weighed 1.1 g. and it was determined by vpc to contain 94.2% of 3-amino-5-(t-butyl)isoxazole and 3.7% of 5-amino-3-(t-butyl)isoxazole. The product had a melting point of about 103°-105° C. Yield: 73.6% of desired isomer.
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Synthesis routes and methods IV

Procedure details

In adding the hydroxylamine hydrochloride to the reaction mixture, it appears that a quick addition is preferable. Best results appear to be obtained by adding an aqueous solution of the hydroxylamine hydrochloride to the basic solution of the pivalyl acetonitrile, and then, within the first 15 to 30 minutes, adjusting the pH to within the range of from about 5.0 to about 8.0, preferably from about 6.0 to about 7.0, with the pH range of choice being pH about 6.2 to about 6.5. This careful control of the pH of the reaction mixture is important in order to obtain the maximum yield of the 3-amino-5-(t-butyl)isoxazole since the reaction is very sensitive to the pH. A pH lower than about 5.0 results in the formation of an isoxazolone compound as the principal product. Higher pH values, that is, above about pH 8.0, result in unacceptably large amounts of the 5-amino-3-(t-butyl)isoxazole, compared to the amount of the desired 3-amino-5-(t-butyl)isoxazole. Even at pH 7.0, the ratio of the desired 3-amino compound to the 5-amino compound is less desirable.
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Synthesis routes and methods V

Procedure details

In a 1 l. round bottom 3-neck flask there was placed 30 g. of pivalyl acetonitrile, 12.8 g. of sodium hydroxide, 394 ml. of water, and 281 ml. of ethanol. This mixture was heated to refluxing and there was added thereto over a period of about 10 minutes an aqueous solution of 22.2 g. of hydroxylamine hydrochloride. The pH of the reaction mixture after addition was complete was about 6.4. After 30 minutes the pH was determined to be about 6.5. After 11/2 hours the pH was about 6.8, and after 2 hours the pH was about 7.0. The pH was adjusted to about 6.2 using concentrated aqueous hydrochloric acid. After another 3 hours the pH was about 6.6. The reaction mixture was refluxed overnight and at the end of 22 hours of reaction time the pH was about 7.3. The reaction mixture was cooled and ethanol removed in vacuo. The solid which separated was filtered off and dried. It weighed 18.9 g., had a melting point of about 103°-105° C., and was determined by vpc to contain 91.2% of 3-amino-5-(t-butyl)isoxazole and 5.2% of 5-amino-3-(t-butyl)isoxazole. Yield: 56% of desired isomer.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-5-tert-butylisoxazole
3-Amino-5-tert-butylisoxazole
3-Amino-5-tert-butylisoxazole
3-Amino-5-tert-butylisoxazole
3-Amino-5-tert-butylisoxazole

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